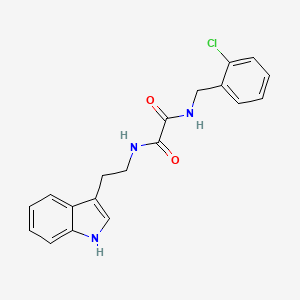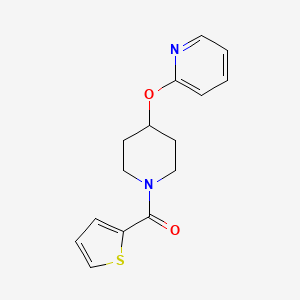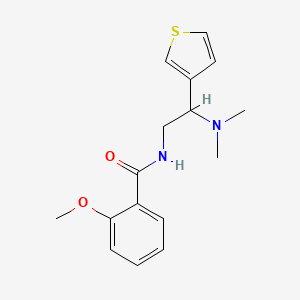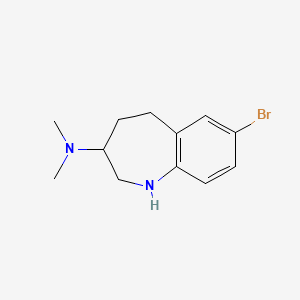
N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anti-cancer properties and is currently being studied for its use in cancer treatment.
Scientific Research Applications
Novel Synthetic Approaches
Researchers have developed novel synthetic methodologies that may encompass the synthesis or functionalization of compounds similar to N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide. For example, Mamedov et al. (2016) detailed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a new pathway for synthesizing anthranilic acid derivatives and oxalamides, which might be related to the synthesis or functionalization of N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (Mamedov et al., 2016).
Molecular Structure and Crystallography
The molecular structure, crystallography, and supramolecular architecture of compounds structurally related to N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide have been extensively studied. Wang et al. (2016) investigated the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, revealing insights into the molecular conformation and hydrogen bonding patterns that could be relevant to understanding the structural characteristics of N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (Wang et al., 2016).
Chemical Reactions and Catalysis
The compound has potential applications in chemical reactions and catalysis. Xia et al. (2016) demonstrated the copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, suggesting possible catalytic roles or reactivity patterns for N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide in similar contexts (Xia et al., 2016).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-8-4-5-9-13(12)19-16(22)15(21)18-10-14(20)11-6-2-1-3-7-11/h4-5,8-9,11,14,20H,1-3,6-7,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZUKDFEBKRZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)
![3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776155.png)
![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)


![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)
![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)